3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE
Overview
Description
3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE is a compound of interest in organic chemistry due to its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a dimethylaminomethylidene group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE typically involves the reaction of 1-methylpiperidin-4-one with dimethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the dimethylaminomethylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dimethylaminomethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminomethylidene group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(DIMETHYLAMINO)METHYLIDENE]FURAN-2(3H)-THIONE: Similar structure but with a furan ring instead of a piperidine ring.
1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE: Shares the dimethylaminomethylidene group but has different overall structure and applications.
Uniqueness
3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE is unique due to its specific piperidine ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(dimethylaminomethylidene)-1-methylpiperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-10(2)6-8-7-11(3)5-4-9(8)12/h6H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZINFOTIWSET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(=CN(C)C)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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